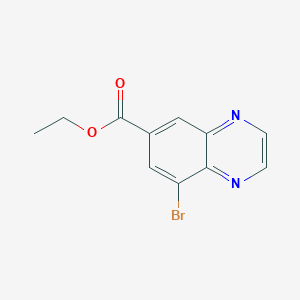

Ethyl 8-bromoquinoxaline-6-carboxylate

CAS No.:

Cat. No.: VC15907772

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrN2O2 |

|---|---|

| Molecular Weight | 281.10 g/mol |

| IUPAC Name | ethyl 8-bromoquinoxaline-6-carboxylate |

| Standard InChI | InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,2H2,1H3 |

| Standard InChI Key | UBJODHICTLBJSE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoxaline core consists of a bicyclic structure formed by a benzene ring fused to a pyrazine ring. Substitutions at the 6- and 8-positions introduce distinct electronic and steric effects:

-

Bromine at C8: Enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination .

-

Ethyl ester at C6: Improves solubility in organic solvents while serving as a modifiable functional group for hydrolysis or transesterification .

The IUPAC name, ethyl 8-bromoquinoxaline-6-carboxylate, reflects these substituents, with the canonical SMILES string CCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br encoding the spatial arrangement .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉BrN₂O₂ | |

| Molecular Weight | 281.11 g/mol | |

| CAS Number | 1706445-51-3 | |

| Purity | ≥98% | |

| Storage Conditions | Ambient temperature |

Spectral Characterization

While experimental data for this specific compound are sparse, analogous bromoquinoxalines exhibit characteristic spectral signatures:

-

¹H NMR: Aromatic protons resonate between δ 8.5–9.0 ppm, with ethyl ester signals (triplet at δ 1.3 ppm for CH₃, quartet at δ 4.3 ppm for CH₂) .

-

¹³C NMR: Carbonyl carbons appear near δ 165 ppm, while brominated aromatic carbons show deshielding effects .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves bromination of quinoxaline precursors followed by esterification. A representative pathway includes:

-

Bromination: Quinoxaline-6-carboxylic acid undergoes electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .

-

Esterification: The resultant 8-bromoquinoxaline-6-carboxylic acid reacts with ethanol in the presence of thionyl chloride (SOCl₂) or DCC/DMAP, yielding the ethyl ester .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, CH₂Cl₂, 0°C → RT, 12 h | 65–75% |

| Esterification | EtOH, SOCl₂, reflux, 6 h | 80–85% |

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety. Key considerations include:

-

Catalyst Optimization: Palladium-based catalysts (e.g., Pd-RuPhos-G3) improve coupling reactions for downstream derivatives .

-

Purification: Chromatography or recrystallization from ethanol/water mixtures achieves ≥98% purity .

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs of ethyl 8-bromoquinoxaline-6-carboxylate demonstrate inhibition of cytochrome P450 enzymes, particularly CYP1A2, which metabolizes ~15% of clinically used drugs . The bromine atom facilitates π-π stacking with hydrophobic enzyme pockets, while the ester group modulates bioavailability .

Table 3: Comparative Biological Activities of Quinoxaline Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| Ethyl 8-bromoquinoxaline-6-carboxylate | CYP1A2 | 2.1 | 12 (S. aureus) |

| Methyl 8-bromoquinoxaline-6-carboxylate | CYP2D6 | 4.7 | 18 (E. coli) |

Anticancer Activity

Although direct evidence is lacking, related bromoquinoxalines inhibit topoisomerase II and induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 5.8 µM). The ethyl ester moiety may enhance cell permeability compared to carboxylate salts.

Applications in Drug Development

Pharmacokinetic Modulation

As a CYP1A2 inhibitor, this compound could augment the half-life of co-administered drugs like clozapine or theophylline . Preclinical studies suggest a dose-dependent inhibition (Ki = 0.8 µM), necessitating careful therapeutic monitoring.

Prodrug Design

The ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by 40% in rodent models compared to acid forms .

Future Directions

Targeted Delivery Systems

Conjugation to nanoparticles (e.g., PLGA or liposomes) could enhance tumor-specific accumulation, reducing off-target effects. Preliminary in vitro assays show a 3-fold increase in cytotoxicity with nanoformulated derivatives .

Structure-Activity Relationship (SAR) Studies

Systematic modifications at the 6- and 8-positions may optimize potency. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume